molecular formula C11H11BrO4 B2776989 Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate CAS No. 1226321-02-3

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate

Cat. No. B2776989
CAS RN: 1226321-02-3
M. Wt: 287.109
InChI Key: LECHUTUBHTXECQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is a chemical compound that likely contains a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethyl 2-oxoacetate group .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely has a phenyl ring with a bromine atom and a methoxy group attached. This phenyl ring is likely connected to an ethyl 2-oxoacetate group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions it’s subjected to. Generally, the bromine atom might make the compound reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, aren’t available in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate in scientific research is in the synthesis of complex organic molecules. For instance, studies have explored its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound's reactivity, especially in the presence of catalysts and under specific conditions, has been a subject of investigation to understand its potential in facilitating novel synthetic pathways. This includes its participation in cyclopropanation reactions, which are crucial in the synthesis of cyclic compounds with potential antimicrobial and antioxidant activities (K. Raghavendra et al., 2016).

Furthermore, the structural analysis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate and its derivatives has been a significant research focus. Crystallographic studies, for example, offer insights into the molecular configuration, which is fundamental in understanding the compound's chemical behavior and interactions. These structural analyses are crucial in the development of materials and compounds with tailored properties for specific applications.

Antimicrobial and Antioxidant Potential

The exploration of the antimicrobial and antioxidant potential of compounds derived from or related to Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is another area of active research. Studies have shown that bromophenol derivatives, which share structural similarities with Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate, exhibit significant antimicrobial and antioxidant activities. These findings indicate the potential of such compounds in developing new therapeutic agents and additives with health benefits (N. Xu et al., 2003).

Mechanism of Action

The mechanism of action of this compound isn’t clear from the available information. If it’s used in biological applications, its mechanism of action would depend on the exact biological system it’s used in .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promising properties, it might be studied for use in various fields, such as medicine or materials science .

properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECHUTUBHTXECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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